molecular formula C12H12N2O3 B1332498 Dimidazon CAS No. 3295-78-1

Dimidazon

Cat. No. B1332498
CAS RN: 3295-78-1
M. Wt: 232.23 g/mol
InChI Key: NEFZKJCNHBXWLP-UHFFFAOYSA-N
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Description

Dimidazon is not explicitly mentioned in the provided papers; however, the papers discuss various imidazole derivatives and related compounds, which can offer insights into the chemistry of compounds like Dimidazon. Imidazoles are a class of heterocyclic compounds characterized by a 5-membered ring containing two nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and presence in many pharmaceuticals .

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of significant interest due to their pharmacological importance. Paper reports the synthesis of imidazo[1,2-a]pyridines with antiviral properties, highlighting the importance of the thioether side chain for activity. Paper describes a solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a multicomponent cascade reaction, emphasizing the efficiency of the process in forming multiple bonds and rings without transition metal catalysts. Paper provides a decade update on the synthesis of imidazo[1,2-a]pyridines, discussing various strategies such as condensation and multicomponent reactions. Paper details a microwave-assisted synthesis of benzo[4,5]imidazo[1,2-b]pyridazines in water, showcasing an environmentally friendly approach.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper presents the structural analysis of four new derivatives of DIMMAL (2-di1H-2-imidazolylmethylmalonate), which contain imidazole rings and demonstrate how different configurations and interactions can lead to diverse three-dimensional networks. The structural variations and their impact on properties like magnetic susceptibility are discussed.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by their molecular structure. Paper explores the intramolecular SNAr (nucleophilic aromatic substitution) for synthesizing benzo[4,5]imidazo[1,2-b]pyridazines, indicating the role of the imidazole ring in facilitating such reactions. Paper discusses the synthesis of l-DIM, an enantiomer of DIM, which is a potent inhibitor of α-d-mannosidase, showing the significance of stereochemistry in the reactivity and biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are diverse and can be tailored for specific applications. Paper describes the synthesis of geminal-imidazolium-type ionic liquids and their use in anion exchange membranes for fuel cells, highlighting properties such as reduced crystallinity, improved thermal stability, and ion conductivity. Paper introduces a microfluidic synthesis method for inorganic nanomaterials using ionic liquids, demonstrating the versatility of imidazole-based compounds in facilitating the synthesis of other materials. Paper examines the pharmacodynamics of dietary phytochemical indoles, including DIM, and their ability to induce phase II drug metabolizing and antioxidant genes, reflecting the chemical properties that contribute to their biological functions.

Scientific Research Applications

Novel Pentamidine Analogs in Treatment of Pneumonia

A study by Jones et al. (1990) found that imidazoline substituted compounds, similar in structure to Dimidazon, showed effectiveness against rat Pneumocystis carinii pneumonia. These compounds were less toxic than pentamidine and showed potential as new clinical agents for pneumonia treatment.

Ameliorative Effects on Chemotherapy-induced Nephrotoxicity

A 2016 study by Divya et al. explored the effects of Apodytes dimidiata, a compound similar to Dimidazon, on cisplatin-induced renal damage. The study showed that this compound could significantly protect against nephrotoxicity in rats, suggesting potential applications in alleviating chemotherapy side effects.

Anti-Fibrosis Effects in Cardiac Tissue

Research by Yao et al. (2013) demonstrated that 3,3'-diindolymethane (DIM), structurally related to Dimidazon, has anti-fibrosis effects on cardiac tissue in an animal model of adriamycin-induced cardiac fibrosis. This suggests potential applications in treating heart failure caused by certain medications.

Anti-Inflammatory and Anti-Cancer Effects

The study by Kim et al. (2009) indicated that 3,3′-Diindolylmethane (DIM) attenuated colonic inflammation and tumorigenesis in mice. This points towards potential therapeutic applications in inflammatory bowel disease and colon cancer prevention.

Antihypertensive Properties

A 1967 study by Davidov et al. found that an imidazoline compound, similar to Dimidazon, exhibited antihypertensive properties in humans. This suggests potential applications of similar compounds in managing high blood pressure.

Protective Effects Against Cardiomyocyte Inflammation and Apoptosis

Research by Luo et al. (2018) showed that 3,3'-Diindolylmethane protects H9C2 cardiomyocytes from LPS-induced inflammatory responses and apoptosis, indicating potential applications in treating septic cardiomyopathy.

Cardiac Hypertrophy Prevention

A study by Zong et al. (2013) found that 3,3′-Diindolylmethane protects against cardiac hypertrophy via activation of AMPKα2. This suggests potential applications in preventing heart diseases related to hypertrophy.

Effects on Reproductive Fitness in Marine Medaka

A study by Chen et al. (2017) on marine medaka exposed to 3,3'-diindolylmethane (DIM) showed reproductive impairment and endocrine disruption, highlighting the need for caution in its environmental applications.

properties

IUPAC Name

4,5-dimethoxy-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZKJCNHBXWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074998
Record name Dimidazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dimidazon

CAS RN

3295-78-1
Record name Dimidazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimidazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMIDAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Asif - Cent Eur J Exp Biol, 2017 - academia.edu
There has been an increasing interest in the chemistry of pyridazinone derivatives because of their biological significance. Pyridazinones have been reported to possess variety of …
Number of citations: 24 www.academia.edu
GR Marion, RD Ilnicki, C Kupatt… - Proceedings 39th annual …, 1985 - cabdirect.org
In field trials at Adelphia, New Jersey in 1984, post-transplanting surface-applied chlorthal-dimethyl, pre-transplanting surface-applied dimethazone [dimidazon] or oxyfluorfen alone …
Number of citations: 5 www.cabdirect.org
S Manjeet, AS Chandel - Indian Journal of Agronomy, 1995 - cabdirect.org
A field experiment was conducted at Pantnagar during kharif 1990 and 1991 on silty clay-loam soil to study the effect of different herbicides on soyabean cv. PK327. The weed control …
Number of citations: 12 www.cabdirect.org
AP Yengoyan, RS Shainova… - Journal of Chemical …, 2018 - journals.sagepub.com
Simple and accessible pathways for the synthesis of a series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives including compounds with a combination of a …
Number of citations: 1 journals.sagepub.com
T Verhelst, S Verbeeck, O Ryabtsova… - Organic …, 2011 - ACS Publications
Reaction of 2-benzyl-5-halopyridazin-3(2H)-ones (3) with Grignard reagents followed by quenching with electrophiles unexpectedly yielded 4,5-disubstituted pyridazin-3(2H)-ones …
Number of citations: 21 pubs.acs.org
T Verhelst, Z Liu, J Maes… - The Journal of Organic …, 2011 - ACS Publications
Zincated pyridazin-3(2H)-ones generated via bromine–magnesium exchange followed by transmetalation using ZnCl 2 or via lactam-directed ortho C4-H zincation with TMPZnCl·LiCl …
Number of citations: 10 pubs.acs.org
T Gomktsyan, R Shainova, A Karapetyan… - Вестник Российско …, 2016 - science.rau.am
The microwave-assisted and conventional methods for the synthesis of novel nonfused and fused heterocyclic systems derivatives containing pyrazolyl-pyridazine fragment were …
Number of citations: 1 science.rau.am
RS Shainova, TA Gomktsyan… - Journal of Chemical …, 2019 - journals.sagepub.com
On the basis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, a series of its novel O-substituted (including 6-(1,3,5-triazin-2-yl)oxy) derivatives is prepared. It is proven that the substitution …
Number of citations: 8 journals.sagepub.com
RS Shainova, TA Gomktsyan… - … НАУКА: ПРОБЛЕМЫ И …, 2016 - elibrary.ru
Annotation: The heterocyclization of obtained pyridazine and pyrazolyl-pyridazine hydrazides afforded a series of nonfused bi–and triheterocyclic systems derivatives and their alkylated …
Number of citations: 0 elibrary.ru
B Kummari, P Ramesh, R Parsharamulu… - …, 2018 - Wiley Online Library
Pb(OAc) 4 to assist N−N bond formation via dehydrogenative cyclization of hydrazide‐hydrazones to generate the pyridazinones as bioactive molecules have been described. All the …

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